3-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O4S2/c1-20-7-18-19-12(20)26(22,23)9-5-21(6-9)27(24,25)8-2-3-11(14)10(4-8)13(15,16)17/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBFFXKJRFQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Characteristics
- Chemical Name: this compound
- CAS Number: 1009684-43-8
- Molecular Formula: C12H11ClF3N4O4S
- Molecular Weight: 357.73 g/mol
Structural Representation
The structural complexity of this compound includes a triazole ring and sulfonamide functionalities, which are known to influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains and fungi, suggesting that the incorporation of sulfonamide groups enhances their antimicrobial potency .
Anticancer Properties
Triazole derivatives have been studied for their anticancer activities. A notable case study demonstrated that compounds similar to the subject compound showed inhibition of cancer cell proliferation in vitro. Specifically, compounds with similar structural motifs were tested against several cancer cell lines, including MDA-MB-231 and HCT116, revealing promising results in reducing cell viability .
Enzyme Inhibition
The compound's sulfonamide group is known to interact with various enzymes. Studies have shown that triazole-sulfonamide hybrids can act as inhibitors for enzymes such as carbonic anhydrase and urease. This inhibition mechanism is crucial for therapeutic applications in treating conditions related to enzyme overactivity .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Anticancer | MDA-MB-231 | 15.0 | |
| Enzyme Inhibition | Carbonic Anhydrase | 8.0 |
Case Study 1: Anticancer Activity Evaluation
A study conducted by Da Silva et al. evaluated the cytotoxicity of triazole derivatives on glioblastoma multiforme cells. The results indicated that specific modifications to the triazole structure enhanced cytotoxic effects, with some derivatives exhibiting IC50 values below 10 µM against tumor cells .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, a series of triazole-sulfonamide compounds were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results demonstrated that compounds with a trifluoromethyl substitution exhibited superior antimicrobial efficacy compared to their non-substituted counterparts .
Scientific Research Applications
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 394.8 g/mol. It features a triazole ring, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Antimicrobial Activity
1,2,4-triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit potent activity against a range of pathogens:
- Antibacterial : Compounds similar to the target have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For example, certain triazole hybrids have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
- Antifungal : The triazole moiety is crucial in antifungal agents. Studies have reported that triazole derivatives possess broad-spectrum antifungal activity comparable to established drugs like fluconazole .
Anticancer Properties
The compound may also exhibit anticancer activity through inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis under hypoxic conditions. Triazole derivatives have been evaluated for their ability to inhibit these enzymes, potentially leading to new cancer therapies .
Anti-inflammatory Effects
Research into 1,2,4-triazoles has revealed anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The sulfonamide group present in the compound may enhance its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives:
| Study | Compound | Activity | MIC/EC50 |
|---|---|---|---|
| Mermer et al. (2020) | Quinoline-triazole hybrids | Antibacterial | MIC: 0.125–8 µg/mL |
| Yang and Bao (2020) | Triazole derivatives | Antimicrobial | EC50: 34.5–47.5 µg/mL |
| PMC Review (2020) | Various 1,2,4-triazoles | Antifungal & Antibacterial | MIC: 0.25–2 µg/mL |
Chemical Reactions Analysis
Sulfonylation and Desulfonylation Reactions
The sulfonyl groups serve as key sites for nucleophilic substitution or elimination. For example:
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Nucleophilic displacement of the azetidine-linked sulfonyl group occurs with amines or alkoxides under basic conditions (Cs₂CO₃/DMF, 24 h), yielding substituted azetidine derivatives .
-
Acid-catalyzed desulfonylation (HCl/EtOH, reflux) selectively removes one sulfonyl group while preserving the triazole ring .
Table 1: Sulfonylation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | Cs₂CO₃, DMF, 80°C | N-Benzyl-azetidine derivative | 72 | |
| Sodium methoxide | MeOH, 60°C | Methoxy-azetidine sulfonate | 65 |
Azetidine Ring Functionalization
The strained four-membered azetidine ring undergoes ring-opening or expansion:
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Ring-opening with Grignard reagents (e.g., MeMgBr) produces β-amino sulfones .
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Pd-catalyzed cross-coupling (Suzuki-Miyaura) modifies the aryl sulfonyl substituent, introducing diverse aryl/heteroaryl groups (e.g., 4-fluorophenyl) .
Key Reaction Pathway
Triazole Core Modifications
The 1,2,4-triazole participates in:
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Copper-catalyzed "click" cycloadditions with alkynes, forming triazole-linked conjugates (CuI, 25°C, 89% yield) .
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Electrophilic substitution at the C5 position using HNO₃/H₂SO₄, introducing nitro groups for further reduction to amines .
Table 2: Triazole Functionalization
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-triazole derivative | 78 | |
| Reductive amination | NaBH₄, NH₄Cl, MeOH | 5-Amino-triazole derivative | 63 |
Reductive Transformations
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Sodium borohydride reduction of ketone intermediates (e.g., 2-bromo-1-phenylethanone) generates secondary alcohols, critical for prodrug synthesis .
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Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting sulfonyl linkages .
Biological Activity-Driven Reactions
Structure-activity relationship (SAR) studies highlight:
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Alkoxy side-chain introduction (via Mitsunobu reaction) enhances microtubule-stabilizing activity by 12-fold compared to parent compounds .
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Trifluoromethyl group retention is essential for binding to fungal CYP51 enzymes (IC₅₀ = 0.8 µM).
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share partial structural motifs with the target molecule:
Table 1: Structural Comparison
Key Observations:
Physicochemical Properties
Table 2: Property Comparison
Key Observations:
Q & A
Basic Synthesis and Characterization
Q1: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized? Answer:
- Synthetic Route:
- Core Triazole Formation: Start with cyclocondensation of thiourea derivatives with hydrazine hydrate under reflux in ethanol/acetic acid (60–80°C, 4–6 hrs) to form the 4-methyl-1,2,4-triazole core .
- Sulfonylation: React the triazole core with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) at 0°C → RT for 12 hrs .
- Azetidine Functionalization: Introduce the azetidine ring via nucleophilic substitution using 3-azidoazetidine, followed by Staudinger reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Purity Optimization:
Advanced Synthesis: Reaction Optimization
Q2: How can reaction yields for sulfonylation steps be improved, and what analytical tools validate success? Answer:
- Yield Improvement:
- Validation Tools:
Structural Confirmation
Q3: What crystallographic methods are suitable for resolving ambiguities in molecular geometry? Answer:
- X-ray Crystallography:
- Use SHELXL for refinement of high-resolution single-crystal data. Key parameters:
- R-factor < 5%, bond length accuracy ±0.02 Å .
- DFT Calculations: Compare experimental (X-ray) and computed (B3LYP/6-311+G(d,p)) bond lengths to validate geometry .
Biological Activity Profiling
Q4: How can in vitro biological activity (e.g., antimicrobial) be systematically evaluated? Answer:
- Assay Design:
- Data Interpretation:
Stability and Solubility
Q5: What strategies improve aqueous solubility without compromising stability? Answer:
- Salt Formation: React with sodium hydroxide to form sulfonate salts, improving solubility >10-fold .
- Co-Solvents: Use PEG-400 or cyclodextrin inclusion complexes .
- Stability Testing:
Computational Modeling
Q6: How can molecular docking predict target binding modes for this compound? Answer:
- Protocol:
- Key Interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
